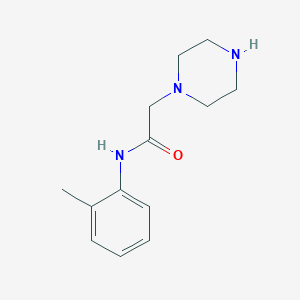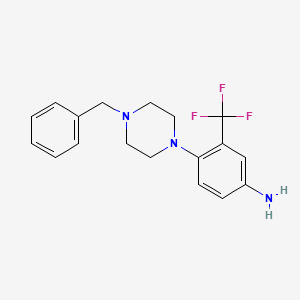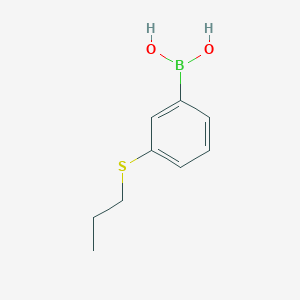
3-(プロピルチオ)フェニルボロン酸
説明
3-(Propylthio)phenylboronic acid is a boronic acid derivative with the CAS Number: 915401-99-9 . It has a molecular weight of 196.08 . The IUPAC name for this compound is 3-(propylsulfanyl)phenylboronic acid .
Molecular Structure Analysis
The linear formula of 3-(Propylthio)phenylboronic acid is C9H13BO2S . The InChI code for this compound is 1S/C9H13BO2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7,11-12H,2,6H2,1H3 .Chemical Reactions Analysis
Boronic acids, including 3-(Propylthio)phenylboronic acid, are known to readily complex with 1,2- and 1,3-cis-diol compounds, including those found in carbohydrates, through reversible boronate ester formation . This property has been utilized in various applications, including glucose sensors and bio-separation .科学的研究の応用
シスジオール含有分子の濃縮
フェニルボロン酸(PBA)誘導体、特に3-(プロピルチオ)フェニルボロン酸は、シスジオール含有分子を特異的に認識し結合する能力を持つことで知られています。この特性は、高選択的なPBA官能化有機ポリマーの合成において活用されています。 これらのポリマーは、様々な分析アプリケーションにおける検出感度と精度の向上に不可欠な、ヌクレオシド、カテコール、糖類、糖タンパク質の濃縮に使用されています .
診断および治療への応用
糖などのポリオールとのPBAの可逆的な複合体形成能力は、診断および治療への応用の基盤を提供します。これには、シアル酸を分子標的とした相互作用や、PBAベースの薬物送達システムの開発が含まれます。 このようなシステムは、特定の生物学的刺激に応答するように設計することができ、標的療法と診断を強化します .
グルコース感受性ポリマー
PBA官能化材料の注目すべき用途の1つは、グルコース感受性ポリマーの創出です。これらのポリマーは、自己調節型インスリン放出を可能にし、これは糖尿病の治療における重要な進歩です。 グルコースレベルに応答する能力により、これらの材料はスマート治療デバイスの不可欠な一部となっています .
創傷治癒
PBAのコンジュゲートは、創傷治癒における可能性についても研究されています。官能化材料は、生物組織と相互作用し、治癒プロセスを助けることができます。 この応用は、より速く効果的な創傷閉鎖を促進する高度なドレッシングを作成するために特に有望です .
腫瘍標的化
もう1つの重要な用途は、腫瘍標的化です。PBA官能化材料は、癌細胞上の特定のマーカーを認識し結合するように設計できます。 これにより、治療薬を標的化して送達することができ、健康な細胞への影響を最小限に抑え、癌治療の有効性を向上させる可能性があります .
分離のためのボロン酸親和性材料
PBA機能を組み込んだボロン酸親和性材料(BAM)は、分離技術でますます使用されています。これらは、複雑な混合物からシスジオール含有化合物を選択的に分離する際に特に効果的です。 これは、化学および製薬業界における精製プロセスに大きな影響を与えます .
将来の方向性
Phenylboronic acid derivatives, including 3-(Propylthio)phenylboronic acid, are regarded as a synthetic mimic of lectins due to their ability to interact with various carbohydrates . This unique chemistry has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications . This focus review highlights some of the emerging PBA-based research directions toward more versatile diagnostic and therapeutic targets .
作用機序
- Role : It selectively recognizes and forms reversible covalent complexes with cis-diol-containing molecules through pH-dependent interactions. Under high pH conditions, the boronic acid forms a complex with the cis-diol group, which dissociates when the pH becomes acidic .
- Changes : When the pH environment changes from high to acidic, the complex dissociates into the original boronic acid and the cis-diol, facilitating its use in separation, sensing, imaging, diagnostics, and drug delivery .
- Affected Pathways : The compound’s primary effect lies in its ability to selectively enrich nucleosides, catechols, and other cis-diol-containing molecules. It can be used as a pretreatment material to improve the detection sensitivity and accuracy of these target molecules in real samples .
Target of Action
Mode of Action
Biochemical Pathways
生化学分析
Biochemical Properties
3-(Propylthio)phenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It forms reversible covalent complexes with polyols, including sugars, through boronate ester formation. This interaction is pH-dependent, with the boronic acid group forming a covalent bond with the cis-diol groups of sugars at higher pH levels and dissociating at lower pH levels . This property makes 3-(Propylthio)phenylboronic acid useful in the selective recognition and binding of glycoproteins and other diol-containing biomolecules.
Cellular Effects
3-(Propylthio)phenylboronic acid influences various cellular processes by interacting with cell surface glycoproteins and other diol-containing molecules. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the binding of 3-(Propylthio)phenylboronic acid to glycoproteins on the cell surface can modulate signal transduction pathways, leading to changes in cellular responses . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Molecular Mechanism
At the molecular level, 3-(Propylthio)phenylboronic acid exerts its effects through the formation of reversible covalent bonds with diol-containing biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, the binding of 3-(Propylthio)phenylboronic acid to an enzyme’s active site can inhibit its activity by blocking substrate access . Conversely, it may also activate certain enzymes by stabilizing their active conformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Propylthio)phenylboronic acid can change over time due to its stability and degradation. The compound is generally stable under neutral to slightly basic conditions but may degrade under acidic conditions. Long-term studies have shown that 3-(Propylthio)phenylboronic acid can have sustained effects on cellular function, particularly in in vitro settings where it can continuously interact with target biomolecules . Its stability and activity may decrease over time due to hydrolysis or other degradation processes.
Dosage Effects in Animal Models
The effects of 3-(Propylthio)phenylboronic acid in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating glycoprotein interactions and influencing metabolic pathways. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels.
Metabolic Pathways
3-(Propylthio)phenylboronic acid is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It can affect metabolic flux by modulating enzyme activity and altering metabolite levels. For instance, the compound may inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, leading to changes in energy production and metabolic homeostasis . Additionally, it may interact with cofactors such as NAD+ or ATP, further influencing metabolic processes.
Transport and Distribution
Within cells and tissues, 3-(Propylthio)phenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 3-(Propylthio)phenylboronic acid is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it can exert its effects on cellular function. For instance, the presence of targeting signals on 3-(Propylthio)phenylboronic acid can direct it to the nucleus, where it may interact with transcription factors and influence gene expression .
特性
IUPAC Name |
(3-propylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7,11-12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEQDWKWEXCQBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)SCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590219 | |
| Record name | [3-(Propylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915401-99-9 | |
| Record name | [3-(Propylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


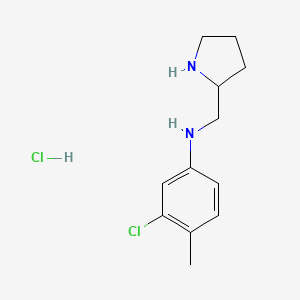

![[(2R,6S)-2,6-Dimethylmorpholin-4-YL]acetic acid hydrochloride](/img/structure/B1369140.png)


![[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine](/img/structure/B1369145.png)
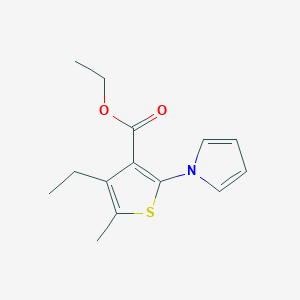


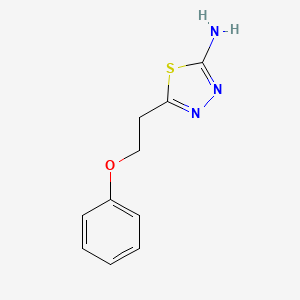
![5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1369178.png)
![3-methyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B1369180.png)
